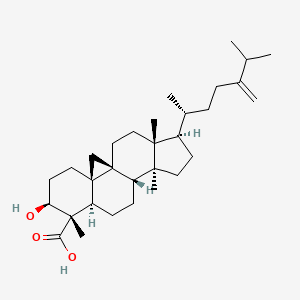

1-Dehydroxy-23-deoxojessic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Dehydroxy-23-deoxojessic acid is a natural product found in Gardenia thailandica . It is a cycloartane-type triterpene and exhibits cytotoxicity against murine colon 26-L5 carcinoma cells .

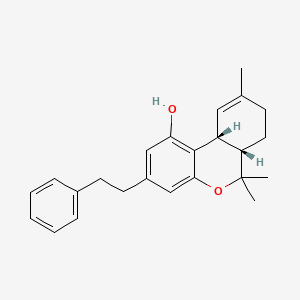

Molecular Structure Analysis

The molecular formula of 1-Dehydroxy-23-deoxojessic acid is C31H50O3 . The IUPAC name is (1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid .Physical And Chemical Properties Analysis

The molecular weight of 1-Dehydroxy-23-deoxojessic acid is 470.7 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds .科学的研究の応用

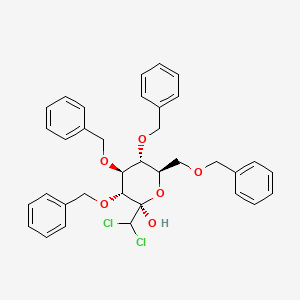

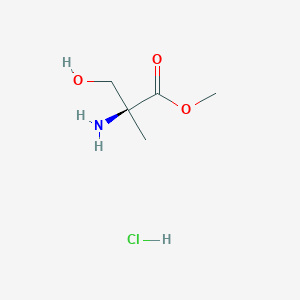

Synthesis and Biological Activity of Dehydroamino Acids : Research on R,β-dehydroamino acids, which are important in the synthesis of various natural products and have significant biological activity, has been growing. Efficient methods for asymmetric hydrogenation of these acids allow access to a variety of unnatural amino acids. These dehydroamino acids are found in several natural products and are known for introducing elements of conformational rigidity and changes in reactivity (Stohlmeyer, Tanaka, & Wandless, 1999).

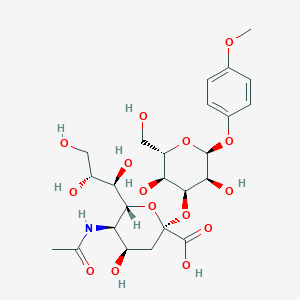

Enantioselective Synthesis of Deoxy Sugars : The study of enantioselective synthesis of ethyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-L-gluca-nononate, a monodeoxy analogue of a naturally occurring sugar acid, highlights the importance of deoxy acids in synthesizing complex biochemical compounds (Shen, Wu, & Wu, 2000).

Biotransformation and Biological Activities of Dehydro Acids : The study of the biotransformation of dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, using microbial cell cultures, emphasizes the significance of modifying such compounds to obtain functional derivatives with promising biological activities (Choudhary et al., 2014).

Urinary Organic Acids Analysis : Analysis of urinary acidic metabolites, including various polyhydroxy acids, offers insights into the metabolic origins and biological significance of these compounds, suggesting potential medical diagnostic applications (Lawson, Chalmers, & Watts, 1976).

Natural Product Derivatives in Skin Care : The study of natural product derivatives, like 3,23-dihydroxy-20(29)-lupen-27-oic acid, for their effects on skin cells under ultraviolet irradiation, underscores the potential cosmetic and dermatological applications of such compounds (Moon, Lee, Zee, & Chung, 2004).

Safety and Hazards

作用機序

Target of Action

1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene , primarily targets murine colon 26-L5 carcinoma cells . These cells are a type of cancer cell line, and the compound’s interaction with them is crucial to its cytotoxic effects .

Mode of Action

It is known to exhibit cytotoxicity against murine colon 26-l5 carcinoma cells . This suggests that the compound may interact with these cells in a way that inhibits their growth or induces cell death, contributing to its anti-cancer effects .

Biochemical Pathways

Given its cytotoxic effects on murine colon 26-L5 carcinoma cells , it is likely that the compound interacts with pathways related to cell growth and survival

Result of Action

1-Dehydroxy-23-deoxojessic acid exhibits cytotoxicity against murine colon 26-L5 carcinoma cells, with an EC50 value of 62.38 μM . This indicates that the compound has a significant inhibitory effect on these cells at this concentration

特性

IUPAC Name |

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,27-,28+,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRGKMMFFVWPHT-NUYPAGBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dehydroxy-23-deoxojessic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)